3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c17-10-5-7-11(8-6-10)19-14(20)9-22-16(19)12-3-1-2-4-13(12)18-15(16)21/h1-8H,9H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCAABKMMODBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160241 | |
| Record name | 3′-(4-Fluorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79962-58-6 | |
| Record name | 3′-(4-Fluorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79962-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′-(4-Fluorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Three-Component Cyclocondensation
The foundational method for synthesizing spiro[indoline-3,2'-thiazolidine] derivatives involves a one-pot cyclocondensation of indole-2,3-dione (isatin) , thioglycolic acid , and 4-fluorophenylamine under acidic conditions. Montmorillonite KSF, a solid-supported Brønsted acid catalyst, facilitates this reaction by activating the carbonyl group of isatin, promoting nucleophilic attack by the amine, and subsequent cyclization with thioglycolic acid.
Reaction Conditions:
-
Catalyst: Montmorillonite KSF (2 g per 0.01 mol substrate)
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Temperature: 80–100°C (conventional heating)
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Time: 6–8 hours
The product, 3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'(1H)-dione , is isolated via desorption with methanol and recrystallized from ethanol. This method avoids column chromatography, simplifying purification.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation drastically reduces reaction times while improving yields. A mixture of isatin, thioglycolic acid, and 4-fluorophenylamine adsorbed on montmorillonite KSF undergoes irradiation at 300 W for 6–8 minutes, achieving 88–92% yields .
Advantages Over Conventional Heating:
Mechanism Under Microwave Conditions
The microwave field enhances dipole polarization of reactants, accelerating imine intermediate formation. Montmorillonite KSF stabilizes the transition state via hydrogen bonding, directing regioselective spirocyclization.
Solvent-Free and Green Catalytic Approaches
Montmorillonite KSF as a Recyclable Catalyst
Montmorillonite KSF’s layered structure provides acidic sites (Brønsted and Lewis) for catalytic activation. After reaction completion, the catalyst is filtered, washed with ethanol, and reused for 5 cycles without significant activity loss.
Environmental Metrics:
Ionic Liquid-Mediated Synthesis
Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) serve as dual solvent-catalysts. At 60°C, the reaction completes in 2 hours with 82% yield. The ionic liquid is recovered via vacuum distillation and reused.
Mechanistic Insights
Stepwise Reaction Pathway
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Imine Formation: 4-Fluorophenylamine attacks the carbonyl carbon of isatin, forming an imine intermediate (activated by Brønsted acids).
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Thiol Addition: Thioglycolic acid’s thiol group nucleophilically attacks the imine, generating a thioamide intermediate.
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Cyclization: Intramolecular lactamization yields the spiro-thiazolidine core.
Key Intermediate Characterization:
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IR Spectroscopy: 1710 cm⁻¹ (C=O stretch), 1677 cm⁻¹ (C=N stretch).
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1H NMR: δ 5.18 (s, CH of thiazolidine), δ 7.15–7.89 (m, aromatic protons).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Time | Yield (%) | Catalyst Reusability |
|---|---|---|---|---|
| Conventional MCR | 80°C, montmorillonite KSF | 6–8 h | 70–85 | 5 cycles |
| Microwave MCR | 300 W, montmorillonite KSF | 8 min | 88–92 | 5 cycles |
| Ionic Liquid | 60°C, [BMIM][PF6] | 2 h | 82 | 4 cycles |
Table 1. Performance metrics of preparation methods.
Functionalization and Derivative Synthesis
Post-Synthetic Modifications
The spiro-thiazolidine core undergoes Mannich reactions with aldehydes and amines to introduce pharmacophoric groups. For example, benzaldehyde reacts with the secondary amine of the thiazolidine ring under acidic conditions, yielding arylidene derivatives with enhanced bioactivity.
Example Reaction:
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Substrate: 3'-(4-Fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'(1H)-dione
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Reagent: Benzaldehyde, montmorillonite KSF
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Conditions: Microwave, 5 minutes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3’-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound possess antimicrobial properties. A study evaluated various derivatives for their effectiveness against different bacterial strains. The results demonstrated that certain modifications to the core structure enhanced antimicrobial activity significantly, suggesting a pathway for developing new antibiotics based on this scaffold .
Antitumor Activity
The compound has been investigated for its antitumor properties. A synthesis study highlighted the in vitro antitumor activity of substituted derivatives of the compound against several cancer cell lines. The findings suggest that modifications to the thiazolidine ring can lead to increased cytotoxic effects, making it a promising candidate for further development as an anticancer agent .
Neuroprotective Effects
Recent studies have also explored the neuroprotective potential of compounds similar to 3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione. These studies focus on their ability to mitigate oxidative stress in neuronal cells and prevent neurodegeneration. The results indicate that these compounds can reduce markers of oxidative damage and improve cell viability under stress conditions .
Case Studies
Mechanism of Action
The mechanism of action of 3’-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Core Structural Modifications
The spiro[indole-thiazolidine] scaffold is versatile, with modifications at the 3'-position (aryl groups) and indole nitrogen significantly altering bioactivity. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : Increase oxidative stability and enhance interactions with hydrophobic protein pockets .
- Electron-Donating Groups (e.g., OCH₃) : Improve solubility but may reduce membrane permeability .
- N1-Substituents (e.g., Benzyl): Modulate steric effects and binding affinity to targets like enoyl-acyl carrier protein reductase (InhA) in tuberculosis .
Anticancer Activity
Mechanistic Insight :
Anticancer activity correlates with ROS generation via heteroatom lone-pair chelation, inducing DNA damage in cancer cells . Fluorophenyl derivatives may exhibit balanced lipophilicity for cellular uptake.
Anti-Mycobacterial Activity
Note: Nitro-substituted analogs (e.g., compound 106) show superior anti-TB activity due to enhanced binding to InhA .
Antioxidant Activity
Physicochemical and Pharmacokinetic Properties
Biological Activity
3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic compound with significant biological activity. Its structure incorporates an indole ring and a thiazolidine moiety, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications based on recent research findings.
- Molecular Formula : C23H18FN3O4S
- Molecular Weight : 451.5 g/mol
- Purity : Typically 95% .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. Dandia et al. (1993) demonstrated that fluorinated compounds possess antifungal and antibacterial properties. These findings suggest that the compound may be effective against various microbial strains .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated in studies focusing on similar indole derivatives. Ali and Abdel-Rahman (2014) reported significant antioxidant activities in related compounds, indicating that this compound may also contribute to cellular protection against oxidative stress .
Cytotoxicity and Cancer Research
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For instance, Al-Ostoot et al. (2020) investigated the interactions of indole derivatives with tumor cells, revealing potential anticancer properties through mechanisms involving apoptosis and cell cycle arrest . These findings suggest that the target compound may have similar effects worth exploring further.
Study 1: Antimicrobial Efficacy
A study conducted by Dandia et al. evaluated the antimicrobial efficacy of various fluorinated compounds against common pathogens. The results indicated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| This compound | Not yet tested | N/A |
Study 2: Antioxidant Potential
Ali and Abdel-Rahman conducted a study assessing the antioxidant properties of indole derivatives using DPPH radical scavenging assays. Compounds showed varying degrees of activity with IC50 values indicating their effectiveness in neutralizing free radicals .
| Compound | IC50 Value (µg/mL) |
|---|---|
| Compound C | 25 |
| Compound D | 30 |
| This compound | Not yet tested |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies provide insight into the mechanism of action and potential therapeutic applications in drug design .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via tandem reactions involving indole derivatives and fluorophenyl-containing precursors. For example, ionic liquid-mediated protocols (e.g., [bmim][PF6]) enable catalyst-free, eco-friendly synthesis by promoting spirocyclization at moderate temperatures (50–80°C) with yields ranging from 65% to 85% . Traditional methods use acid-catalyzed cyclization of thiazolidine intermediates, requiring anhydrous conditions and extended reaction times (12–24 hours) . Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of reactants to minimize byproducts like uncyclized intermediates.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this spiro compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., spiro-junction protons at δ 4.1–4.5 ppm) and fluorophenyl substituents (¹⁹F NMR at δ -110 to -115 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the indole-thiazolidine core .
- X-ray Crystallography : Single-crystal analysis confirms the spirocyclic geometry, dihedral angles (e.g., 73.47°–77.09° between indole and thiazolidine planes), and hydrogen-bonding patterns (e.g., N–H···O interactions stabilizing the dione moiety) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 371.08) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its cytotoxicity or antimicrobial potential?
- Methodological Answer :
- In vitro Assays : Use MTT/XTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining) .
- Antimicrobial Screening : Perform broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with griseofulvin derivatives, noting enhanced activity from the 4-fluorophenyl group’s electron-withdrawing effects .
- Mechanistic Studies : Conduct molecular docking to predict binding to targets like DNA gyrase or tubulin, followed by Western blotting to validate protein expression changes (e.g., β-tubulin polymerization inhibition) .
Q. What strategies resolve contradictions in reported bioactivity data across structurally similar spiro-thiazolidine derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets using tools like PRISMA, focusing on variables such as substituent position (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) and assay conditions (e.g., serum concentration in cell culture) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine) and test under standardized protocols. Use ANOVA to identify statistically significant trends in potency .
- Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) to differentiate intrinsic activity from bioavailability artifacts .
Q. How can green chemistry principles be applied to improve the synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Replace DMF or DCM with biodegradable solvents (e.g., cyclopentyl methyl ether) or ionic liquids (e.g., [bmim][PF6]) to reduce environmental impact .
- Catalysis : Explore organocatalysts (e.g., L-proline) for enantioselective synthesis, avoiding heavy-metal catalysts.
- Waste Mitigation : Implement in-line purification (e.g., centrifugal partition chromatography) and solvent recovery systems to minimize hazardous waste .
Q. What computational methods predict the compound’s stability under physiological conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate aqueous environments (e.g., SPC water model) to assess hydrolysis susceptibility of the dione moiety.
- DFT Calculations : Calculate bond dissociation energies (BDEs) for the spiro-junction and fluorophenyl group to identify degradation hotspots .
- pH-Dependent Stability : Use HPLC to monitor degradation kinetics in buffers (pH 1–10) and correlate with computational pKa predictions .
Comparative and Mechanistic Questions
Q. How does the 4-fluorophenyl substituent influence electronic properties compared to non-fluorinated analogs?
- Methodological Answer :
- Electron Density Mapping : Use Hirshfeld surface analysis (from crystallographic data) to visualize fluorine’s electron-withdrawing effects on the thiazolidine ring .
- Cyclic Voltammetry : Measure redox potentials to quantify fluorine’s impact on HOMO-LUMO gaps. Fluorine typically lowers LUMO energy by 0.3–0.5 eV, enhancing electrophilic reactivity .
- Comparative SAR : Synthesize des-fluoro and chloro analogs, then test in bioassays to isolate electronic vs. steric contributions .
Handling and Safety Considerations
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid latex due to permeation risks .
- Storage : Store in amber glass vials under argon at –20°C to prevent oxidation. Incompatible with strong oxidizers (e.g., peroxides) and bases .
- Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste. Avoid aqueous rinsing to prevent contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
